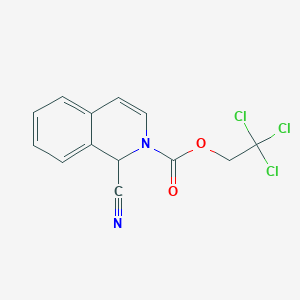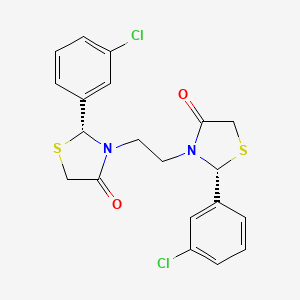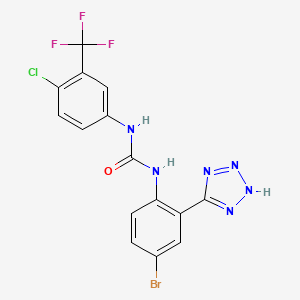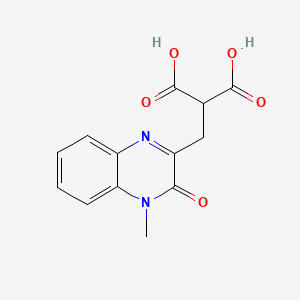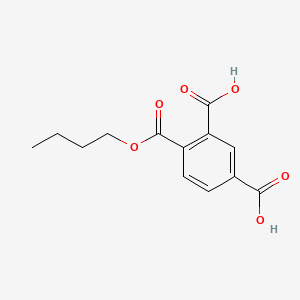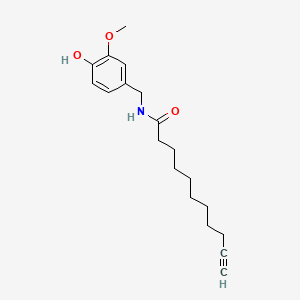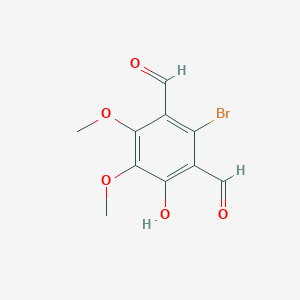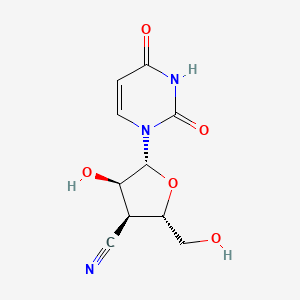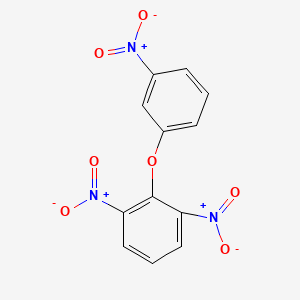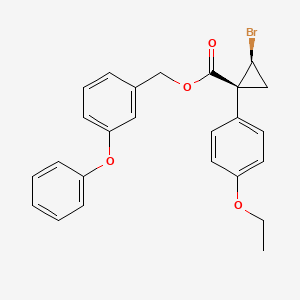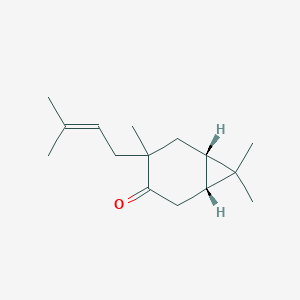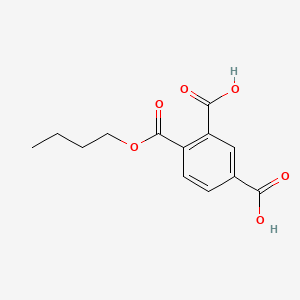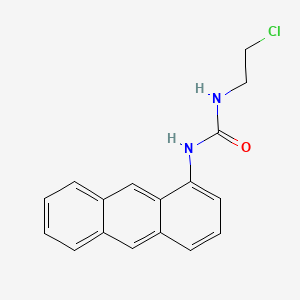
Urea, 1-(1-anthryl)-3-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(1-anthryl)-3-(2-chloroethyl)- is a synthetic organic compound that features a urea backbone with an anthryl group and a chloroethyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-anthryl)-3-(2-chloroethyl)- typically involves the reaction of 1-anthrylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures higher yields and purity of the final product.
Types of Reactions:
Oxidation: Urea, 1-(1-anthryl)-3-(2-chloroethyl)- can undergo oxidation reactions, particularly at the anthryl group, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced at the chloroethyl group to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand molecular recognition and binding processes.
Medicine: In medicine, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of oncology.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the anthryl group.
作用機序
The mechanism by which urea, 1-(1-anthryl)-3-(2-chloroethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthryl group can intercalate with nucleic acids, affecting their function, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition or modulation of their activity.
類似化合物との比較
- Urea, 1-(1-anthryl)-3-(2-bromoethyl)-
- Urea, 1-(1-anthryl)-3-(2-iodoethyl)-
- Urea, 1-(1-anthryl)-3-(2-fluoroethyl)-
Comparison: Compared to its analogs with different halogen substitutions, urea, 1-(1-anthryl)-3-(2-chloroethyl)- exhibits unique reactivity due to the presence of the chloroethyl group. This group provides a balance between reactivity and stability, making it suitable for various applications. The anthryl group also imparts specific photophysical properties that are valuable in research and industrial applications.
特性
CAS番号 |
102434-03-7 |
|---|---|
分子式 |
C17H15ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
1-anthracen-1-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C17H15ClN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21) |
InChIキー |
CKZJPSNXOGOVIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


